2-cyclohexylbenzoic acid chemical properties
2-cyclohexylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Cyclohexylbenzoic Acid
Introduction
2-Cyclohexylbenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexyl group ortho to a carboxylic acid on a benzene ring, imparts a unique combination of lipophilicity and acidic functionality. This guide offers a comprehensive exploration of its chemical properties, synthesis, spectroscopic signature, and potential applications, designed for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and aim to facilitate further research and application of this versatile compound.
Physicochemical Properties
2-Cyclohexylbenzoic acid is a white to off-white crystalline solid at room temperature. The steric hindrance introduced by the bulky cyclohexyl group adjacent to the carboxylic acid influences its physical and chemical behavior, including its acidity, solubility, and reactivity, when compared to its linear or para-substituted isomers.
Table 1: Core Physicochemical and Identification Data for 2-Cyclohexylbenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 97023-48-8 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2][4] |
| Molecular Weight | 204.26 g/mol | [2][4] |
| Appearance | White to off-white crystals or powder | [1][5] |
| Melting Point | 103-105 °C | [6][7] |
| Boiling Point | 332.4 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, DMSO, chloroform) | [5] |
| Density | 1.115 g/cm³ (Predicted) | [6] |
| pKa | ~4 (Predicted, similar to other benzoic acids) | [8] |
Synthesis and Mechanistic Insight
The synthesis of 2-cyclohexylbenzoic acid is not widely detailed in introductory literature, necessitating a robust and high-yield laboratory method. The Suzuki-Miyaura cross-coupling reaction stands out as a premier choice for this transformation.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid, offering high functional group tolerance and generally excellent yields.[5][9]
The chosen pathway involves the coupling of 2-bromobenzoic acid with cyclohexylboronic acid. The ortho-carboxylate group on the aryl halide can present steric challenges; therefore, the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical to facilitate the oxidative addition step and prevent side reactions like protodehalogenation.[1]
Reaction Scheme: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura synthesis of 2-cyclohexylbenzoic acid.
Experimental Protocol: Synthesis
Materials:
-
2-Bromobenzoic acid (1.0 eq.)
-
Cyclohexylboronic acid (1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 2-bromobenzoic acid, cyclohexylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully add 1 M HCl to acidify the aqueous layer to a pH of approximately 2-3, which protonates the carboxylate salt to the desired carboxylic acid. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield 2-cyclohexylbenzoic acid as a white solid.
Caption: Step-by-step workflow for the synthesis protocol.
Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are core techniques for this purpose.
Predicted Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
δ 7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the carboxylic acid.
-
δ 7.2-7.6 ppm (m, 3H): Remaining aromatic protons.
-
δ 2.8-3.2 ppm (m, 1H): The methine proton (-CH-) on the cyclohexyl ring attached to the benzene ring.
-
δ 1.2-2.0 ppm (m, 10H): The ten aliphatic protons (-CH₂-) of the cyclohexyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Infrared (IR) Spectroscopy (ATR):
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
2850-2950 cm⁻¹: C-H stretches of the cyclohexyl group.
-
~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.
-
-
Mass Spectrometry (MS-ESI):
-
[M-H]⁻: Expected at m/z 203.1078, corresponding to the deprotonated molecule (C₁₃H₁₅O₂⁻).
-
Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecule is a characteristic fragmentation pathway for benzoic acids under certain MS conditions.[12]
-
Chemical Reactivity and Applications
The dual functionality of 2-cyclohexylbenzoic acid—a lipophilic cyclohexyl moiety and a polar carboxylic acid group—underpins its utility.
-
Reactivity: The carboxylic acid group can undergo standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Formation: Reaction with amines, typically via an activated intermediate like an acyl chloride, to form amides.
-
Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.
-
-
Applications in Drug Development and Research: 2-Cyclohexylbenzoic acid has been identified as a promising scaffold in medicinal chemistry. It is described as an inhibitor of enzymes such as hydroxylase and phospholipase A2 (PLA2), which are involved in inflammatory pathways. This inhibitory action suggests potential therapeutic applications in treating inflammatory conditions, including bowel disease and chronic bronchitis. Its role as a pharmaceutical intermediate allows for its incorporation into more complex molecules, leveraging its structural and electronic properties to modulate biological activity.
Caption: Interplay of structure, reactivity, and applications.
Safety and Handling
As with any laboratory chemical, proper handling of 2-cyclohexylbenzoic acid is crucial. Based on available safety data sheets, the compound is classified as an irritant.
Table 2: GHS Hazard Information
| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [7] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [7] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 | [7] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Cyclohexylbenzoic acid is a valuable compound with well-defined chemical properties and significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its synthesis, while requiring modern catalytic methods like the Suzuki-Miyaura coupling, is accessible and yields a product whose structure can be confidently verified through standard spectroscopic techniques. The insights into its reactivity and biological potential, particularly as an enzyme inhibitor, underscore its importance for researchers dedicated to developing novel therapeutics and chemical entities. This guide provides a foundational framework to empower scientists in their exploration and application of this multifaceted molecule.
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